N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(diethylamino)benzamide
Description
The compound N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(diethylamino)benzamide features a tetrahydrobenzothiophene core substituted with a cyano group at position 3 and a methyl group at position 4. The benzamide moiety at position 2 is further functionalized with a diethylamino group at the para position. This structure combines a rigid, partially saturated heterocyclic system with a polar benzamide group, making it a candidate for exploration in medicinal chemistry and materials science. Such derivatives are often synthesized via carbodiimide-mediated amide coupling, as seen in structurally related compounds .
Properties
IUPAC Name |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(diethylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3OS/c1-4-24(5-2)16-9-7-15(8-10-16)20(25)23-21-18(13-22)17-11-6-14(3)12-19(17)26-21/h7-10,14H,4-6,11-12H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBKRSYSMJRQJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CC(CC3)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(diethylamino)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C25H28N3OS |
| Molecular Weight | 428.57 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1284156-83-7 |
The compound features a benzothiophene core with a cyano group and a diethylamino substituent, which are critical for its biological interactions.
Enzyme Interaction
Research indicates that this compound may act as an inhibitor of specific enzymes involved in inflammatory pathways. Notably, it has shown potential as a selective inhibitor of 5-lipoxygenase (5-LOX), which is crucial in the biosynthesis of leukotrienes involved in inflammatory responses . The binding interactions suggest that the cyano group forms hydrogen bonds with key amino acids in the enzyme's active site, enhancing its inhibitory potency.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines through modulation of apoptotic pathways and mitochondrial dysfunction . The presence of the benzothiophene moiety is believed to contribute to these effects by interacting with cellular signaling pathways.
Anti-inflammatory Effects
In silico studies have indicated that this compound exhibits strong binding affinity to 5-LOX with minimal interaction with cyclooxygenase (COX) enzymes. This selectivity could lead to fewer side effects compared to non-selective anti-inflammatory drugs .
Antimicrobial Properties
Recent investigations have highlighted the antimicrobial potential of this compound. It has been tested against various bacterial strains, showing significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics. The compound's structure allows it to penetrate bacterial membranes effectively .
In Vitro Studies
- Anti-inflammatory Activity : A study evaluated the compound's efficacy as a 5-LOX inhibitor using molecular docking simulations. Results showed strong binding interactions with key residues in the enzyme's active site .
- Anticancer Potential : Another study assessed the compound's cytotoxicity against breast cancer cell lines (MCF-7). The results indicated a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage .
- Antimicrobial Efficacy : Testing against E. coli revealed an MIC of 50 mg/mL, demonstrating promising antibacterial properties that warrant further exploration .
Summary of Key Findings
| Study Focus | Findings |
|---|---|
| Anti-inflammatory | Selective inhibition of 5-LOX |
| Anticancer | Induction of apoptosis in cancer cell lines |
| Antimicrobial | Effective against E. coli with significant MIC |
Comparison with Similar Compounds
Structural Analogs in the Benzothiophene Family
N-(3-Benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
- Core Structure: Shares the tetrahydrobenzothiophene scaffold but substitutes the 3-cyano group with a benzoyl moiety.
- Conformational Analysis: The tetrahydrobenzothiophene ring adopts a "wrapped" conformation, with dihedral angles of 7.1° (thiophene vs. cyclohexene) and 59.0° (benzamide vs. thiophene) . Intermolecular Interactions: Exhibits intramolecular N–H⋯O hydrogen bonding and weak π–π stacking, which influence crystallization behavior .
2-(1H-Benzimidazol-2-ylsulfanyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
- Core Structure: Retains the 3-cyano-6-methyl-tetrahydrobenzothiophene group but replaces the benzamide with a benzimidazole sulfanyl-acetamide chain.
- Key Differences :
- Functional Groups : The sulfanyl-benzimidazole group introduces sulfur-based hydrogen bonding and π-π interactions, which may enhance binding to metalloenzymes or aromatic protein pockets.
- Molecular Weight : Higher molecular weight (e.g., 391.46 g/mol for a related compound in ) compared to the target compound, affecting solubility and bioavailability .
Non-Benzothiophene Analogs
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine
- Core Structure : Pyridine ring with a benzodioxin substituent instead of benzothiophene.
- Key Differences: Electronic Properties: The benzodioxin group provides electron-rich oxygen atoms, contrasting with the sulfur-containing benzothiophene. Amine Substituent: A dimethylamino group at the phenyl ring may confer similar solubility profiles to the diethylamino group in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
